molecular formula C11H18N2O2 B2595676 N-cyclohexyl-N'-cyclopropylethanediamide CAS No. 428841-14-9

N-cyclohexyl-N'-cyclopropylethanediamide

Cat. No.: B2595676
CAS No.: 428841-14-9
M. Wt: 210.277
InChI Key: APSBTZFBIOJSNQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-cyclopropylethanediamide: It is characterized by its molecular formula C11H18N2O2 and a molecular weight of 210.277 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-cyclopropylethanediamide typically involves the reaction of cyclohexylamine with cyclopropylamine in the presence of ethanediamide. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods: Industrial production methods for N-cyclohexyl-N’-cyclopropylethanediamide are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N’-cyclopropylethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-N’-cyclopropylethanediamide oxide, while reduction may produce N-cyclohexyl-N’-cyclopropylethanediamine.

Scientific Research Applications

N-cyclohexyl-N’-cyclopropylethanediamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cyclohexyl-N’-cyclopropylethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • N-cyclohexyl-N-methylcyclohexanamine
  • N,N-dicyclohexylmethylamine
  • N-cyclohexyl-N-methylcyclohexylamine

Comparison: N-cyclohexyl-N’-cyclopropylethanediamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

IUPAC Name

N-cyclohexyl-N'-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-10(11(15)13-9-6-7-9)12-8-4-2-1-3-5-8/h8-9H,1-7H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSBTZFBIOJSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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